

Binding Affinity and Selectivity of XL019

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Compound Focus: XL019

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The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values of **XL019** for various kinases, which quantitatively represent its binding affinity and selectivity [1]:

Target	IC ₅₀ Value	Experimental Context
JAK2	2.2 nM	Cell-free assay [1]
JAK1	134.3 nM	Cell-free assay [1]
JAK3	214.2 nM	Cell-free assay [1]
TYK2	≥ 134 nM [2]	Cell-free assay
PDGFRβ	125.4 nM	Cell-free assay [1]
FLT3	139.7 nM	Cell-free assay [1]

XL019 demonstrates **over 50-fold selectivity** for JAK2 over other JAK family members (JAK1, JAK3, TYK2) and a panel of over 100 other kinases [2] [3] [1]. It is non-selective for the JAK2V617F mutant versus wild-type JAK2 [2].

Key Experimental Findings and Protocols

Beyond binding affinity, **XL019**'s functional effects have been investigated in various experimental models. The main findings and the methodologies used are outlined below.

JAK-STAT Signaling Inhibition

- **Experimental Protocol:** To measure the inhibition of JAK2 pathway in cells, researchers typically treat cell lines (e.g., HEL.92.1.7 erythroleukemia cells) with **XL019**. Cell lysates are then analyzed using **Western blotting** with antibodies specific for the phosphorylated (activated) forms of STAT proteins (like pSTAT1, pSTAT3, and pSTAT5) to confirm target engagement and pathway suppression [1].
- **Key Findings:** **XL019** potently inhibits the phosphorylation of STAT3 and STAT5 in cells harboring either wild-type JAK2 or the JAK2V617F mutation [3] [1].

P-glycoprotein (P-gp) Inhibition

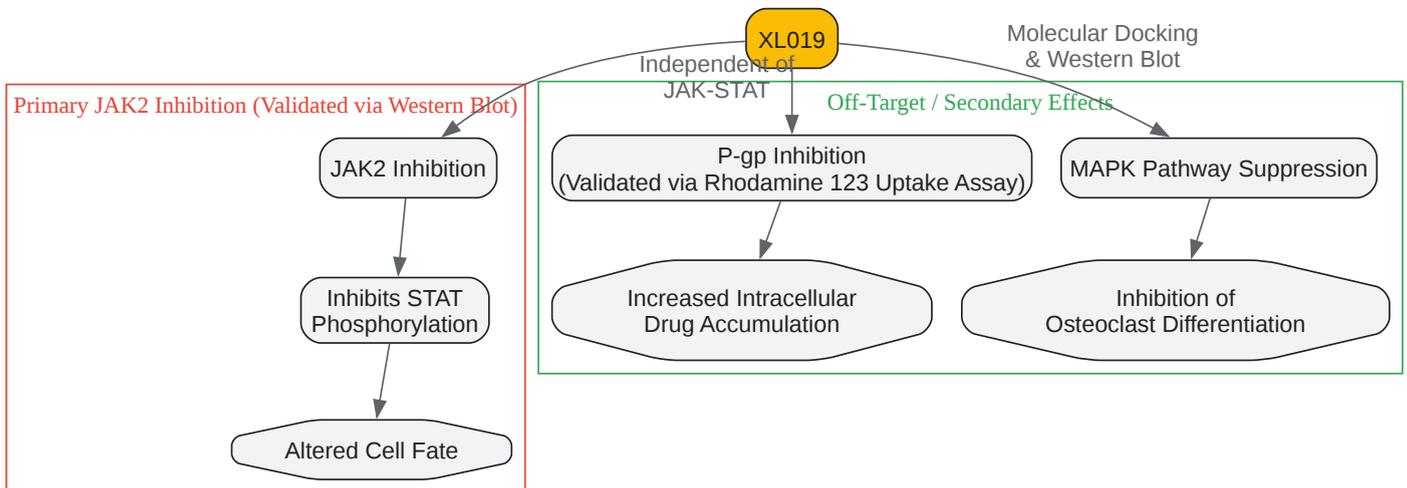
- **Experimental Protocol:** The P-gp inhibitory activity of **XL019** was demonstrated in multidrug-resistant cancer cell lines (KBV20C cells) using a **rhodamine 123 uptake assay** [4] [5]. Since rhodamine 123 is a substrate for the P-gp efflux pump, its intracellular accumulation increases when P-gp is inhibited. Fluorescence-activated cell sorting (FACS) is used to quantify the fluorescence intensity of the cells.
- **Key Findings:** **XL019** functions as a P-gp inhibitor, increasing the accumulation and efficacy of antimitotic drugs like vincristine in resistant cancer cells. This effect is independent of its action on the JAK-STAT pathway [4] [5].

Efficacy in Disease Models

- **In Vivo Model:** The anti-tumor efficacy of **XL019** was evaluated in female nude mice bearing HEL.92.1.7 xenograft tumors. **XL019** was administered orally (100-300 mg/kg, twice daily) for 14 days, resulting in significant dose-dependent inhibition of tumor growth [3] [1].
- **Other Models:** Recent studies (2023) show that **XL019** can suppress RANKL-induced osteoclast differentiation in vitro by inhibiting the MAPK signaling pathway (JNK, ERK, p38), suggesting potential applications in bone metabolic diseases [6] [7].

XL019's Mechanisms and Experimental Workflow

The diagram below integrates **XL019**'s primary and secondary mechanisms of action, connecting the experimental protocols used to investigate them.



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Critical Considerations for Researchers

When evaluating **XL019** for research purposes, several points are crucial:

- **Clinical Development Status:** A phase I clinical trial for myelofibrosis was **terminated** due to dose-limiting central and peripheral neurotoxicity observed in all patients, despite promising preclinical data [2].
- **Cellular Activity vs. Binding Affinity:** The compound's cellular IC_{50} for proliferation (e.g., 7.34 μ M in HCT-116 cells [3]) is significantly higher than its enzymatic IC_{50} for JAK2 (2.2 nM). This discrepancy between biochemical potency and cellular activity is an important factor to consider for experimental design.
- **Specificity of Observed Effects:** Researchers should note that effects like P-gp inhibition and suppression of osteoclast differentiation occur at concentrations much higher than those required to inhibit JAK2, suggesting that these may be off-target effects [4] [6].

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